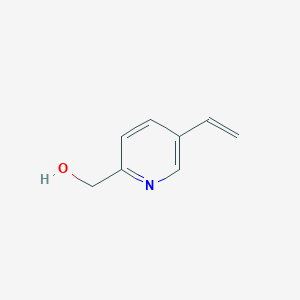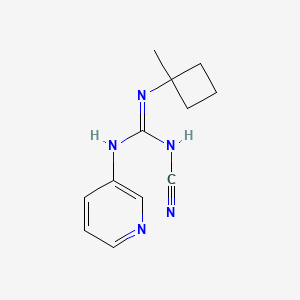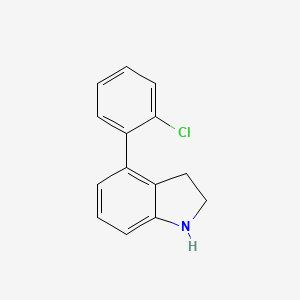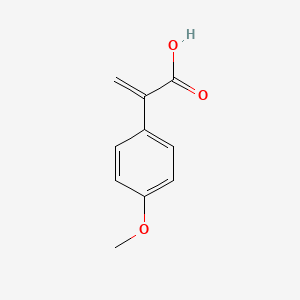
2-(4-methoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a methoxy group attached to the phenyl ring and an acrylic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and piperidine as a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(4-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 2-(4-Methoxyphenyl)propanol.
Substitution: 4-Bromo-2-(4-methoxyphenyl)acrylic acid.
Scientific Research Applications
2-(4-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a monomer in the synthesis of specialty materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 4-Methoxyphenylacetic acid
- 3-(4-Methoxyphenyl)propanoic acid
- 4-Methoxycinnamic acid
Comparison: 2-(4-methoxyphenyl)prop-2-enoic acid is unique due to its acrylic acid moiety, which imparts distinct reactivity compared to similar compounds. For instance, while 4-Methoxyphenylacetic acid lacks the double bond, 4-Methoxycinnamic acid has a similar structure but differs in the position of the methoxy group, affecting its chemical behavior and applications .
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-6H,1H2,2H3,(H,11,12) |
InChI Key |
HZEMCKHRVQSVQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

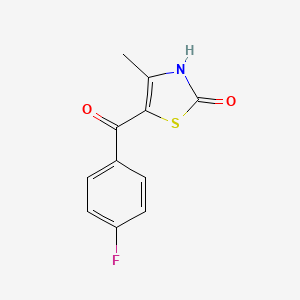
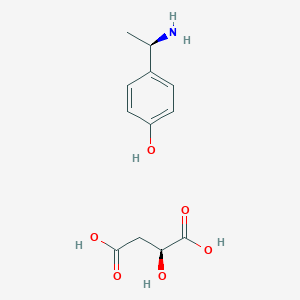
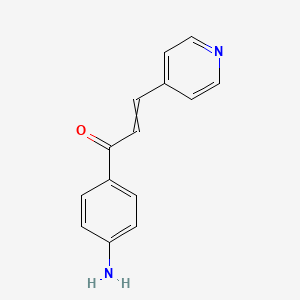
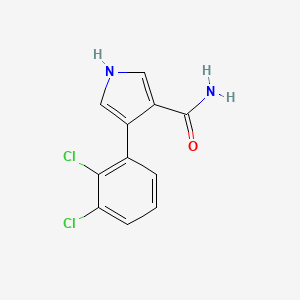
![6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine](/img/structure/B8642286.png)
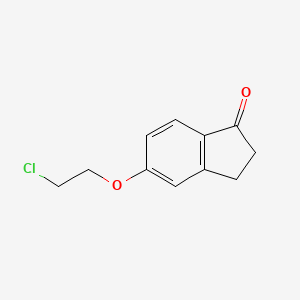
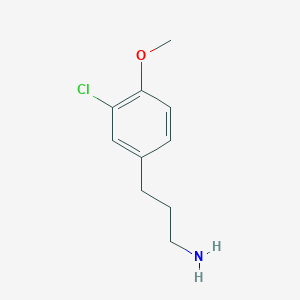
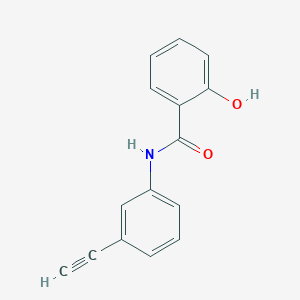
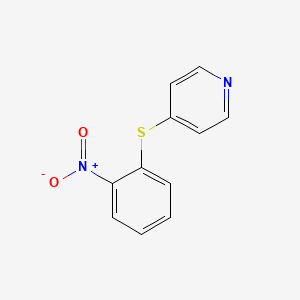
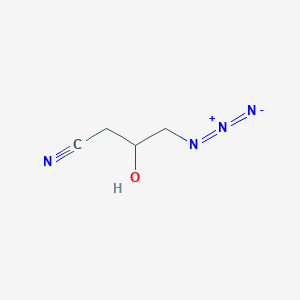
![2-{[5-(4-Chlorophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8642321.png)
